

An In-depth Technical Guide to N-Methylbutylamine (CAS 110-68-9)

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Compound of Interest

Compound Name: *N-Methylbutylamine*

Cat. No.: B094570

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylbutylamine** (CAS 110-68-9), a secondary aliphatic amine. It details the compound's chemical and physical properties, spectroscopic data, synthesis protocols, applications, and toxicological information. The guide is intended to serve as a foundational resource for professionals in research and development.

Core Properties and Data

N-Methylbutylamine is a colorless to water-white liquid known for its ammonia-like odor.^{[1][2]} It is a versatile chemical intermediate used in the synthesis of various organic compounds.^{[1][3][4]}

Table 1: Physical and Chemical Properties of **N-Methylbutylamine**

Property	Value	Source(s)
CAS Number	110-68-9	[1]
Molecular Formula	C ₅ H ₁₃ N	[1][5]
Molecular Weight	87.16 g/mol	[1]
Appearance	Water-white liquid with an ammonia-like odor	[1][2]
Density	0.74 g/cm ³ at 20°C	
Boiling Point	90-92 °C at 1013 hPa	[6]
Melting Point	-75 °C	
Flash Point	-4 °C (closed cup)	
Solubility	Soluble in water, ethanol, and acetone	[3][5]
Vapor Pressure	64.07 hPa at 20°C	[7]
Refractive Index (n _{20/D})	1.3995	[8]

Table 2: Spectroscopic Data Summary for **N-Methylbutylamine**

Spectroscopic Method	Key Data Points	Source(s)
Mass Spec. (GC-MS)	Molecular Ion (M ⁺): m/z 87. Top Peak: m/z 44.	[1][9]
¹ H NMR	Spectra available for review.	[1][10]
¹³ C NMR	Spectra available for review.	[11][12]
Infrared (IR)	Spectra available for review.	[1]

Synthesis of N-Methylbutylamine

N-Methylbutylamine is commonly synthesized via reductive amination. This method involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an

imine intermediate, which is then reduced to the target amine.^{[13][14]} This approach is favored for its control over alkylation and is widely used in both laboratory and industrial settings.^[14]

This protocol outlines a common laboratory-scale synthesis of **N-Methylbutylamine**.

Materials:

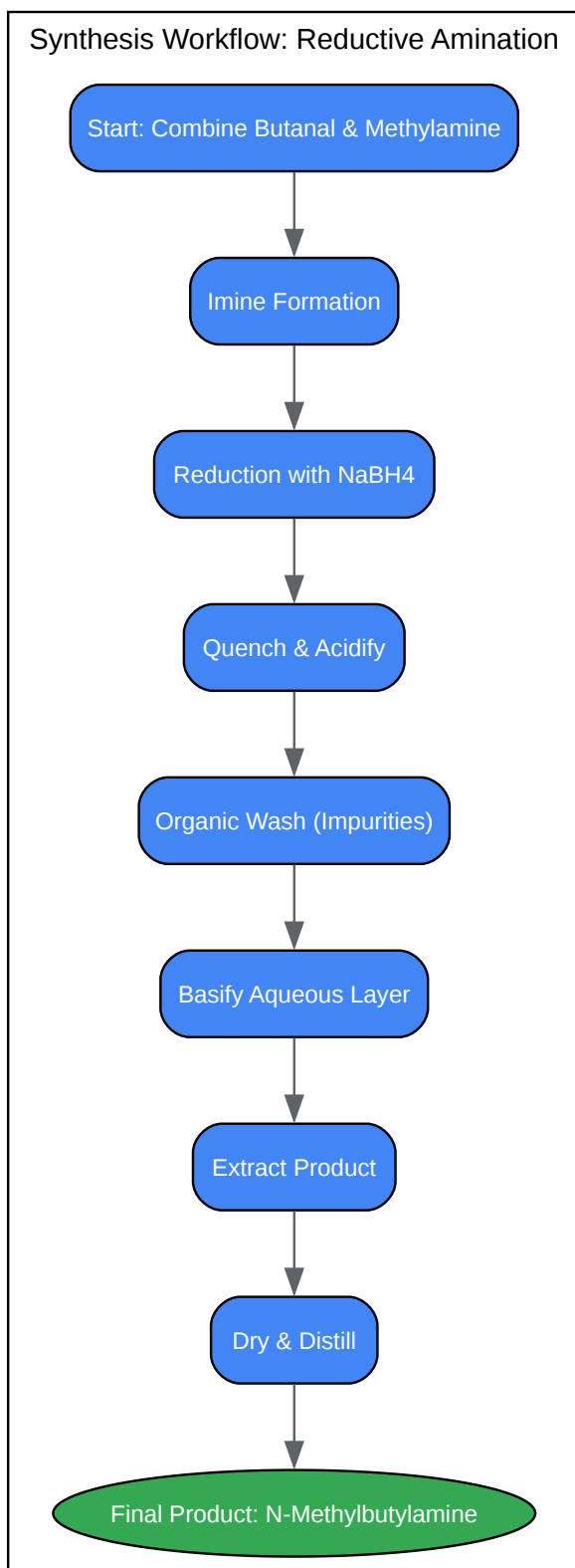
- Butanal
- Methylamine (e.g., as a solution in THF or water)
- Reducing agent (e.g., Sodium borohydride - NaBH₄)^[15]
- Anhydrous solvent (e.g., Methanol, Ethanol)
- Acid for pH adjustment (e.g., Acetic acid)
- Drying agent (e.g., Anhydrous magnesium sulfate)
- Standard laboratory glassware for reaction, workup, and distillation

Procedure:

- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve butanal (1 equivalent) in the chosen anhydrous solvent. Cool the solution in an ice bath.
- Slowly add methylamine (1.1 equivalents) to the cooled solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by techniques like TLC or GC.
- **Reduction:** Once imine formation is complete, cool the reaction mixture again in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the exothermic reaction and hydrogen gas evolution.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

- Quenching and Workup: Carefully quench the reaction by the slow addition of water to decompose any excess reducing agent. Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2.
- Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other non-basic impurities.
- Basify the aqueous layer by adding a strong base (e.g., 6M NaOH) until the pH is >12.
- Extraction and Purification: Extract the product from the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
- Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- The crude **N-Methylbutylamine** can be purified by fractional distillation to yield the final product.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas.



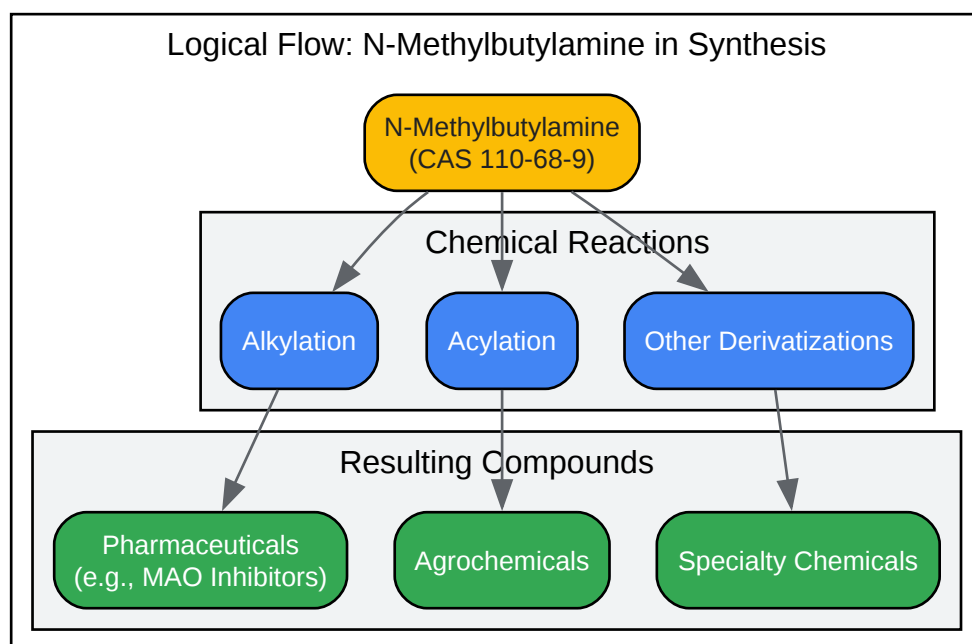
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Synthesis Workflow Diagram

Applications in Research and Drug Development

N-Methylbutylamine serves as a crucial building block in organic synthesis and has notable applications in the pharmaceutical industry.[4][16]

- **Pharmaceutical Intermediate:** It is a key precursor in the synthesis of various pharmaceutical compounds.[4] For instance, derivatives of N-methylalkylamines are being investigated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is relevant for the development of new psychotropic and antidepressant drugs.[17]
- **Organic Synthesis:** The compound is utilized as a building block for creating more complex organic molecules due to the reactivity of its secondary amine group.[4][5]
- **Corrosion Inhibitors and Surfactants:** Research has explored its potential use in the production of corrosion inhibitors and surfactants.[16]



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Role as a Chemical Intermediate

Toxicology and Safety Information

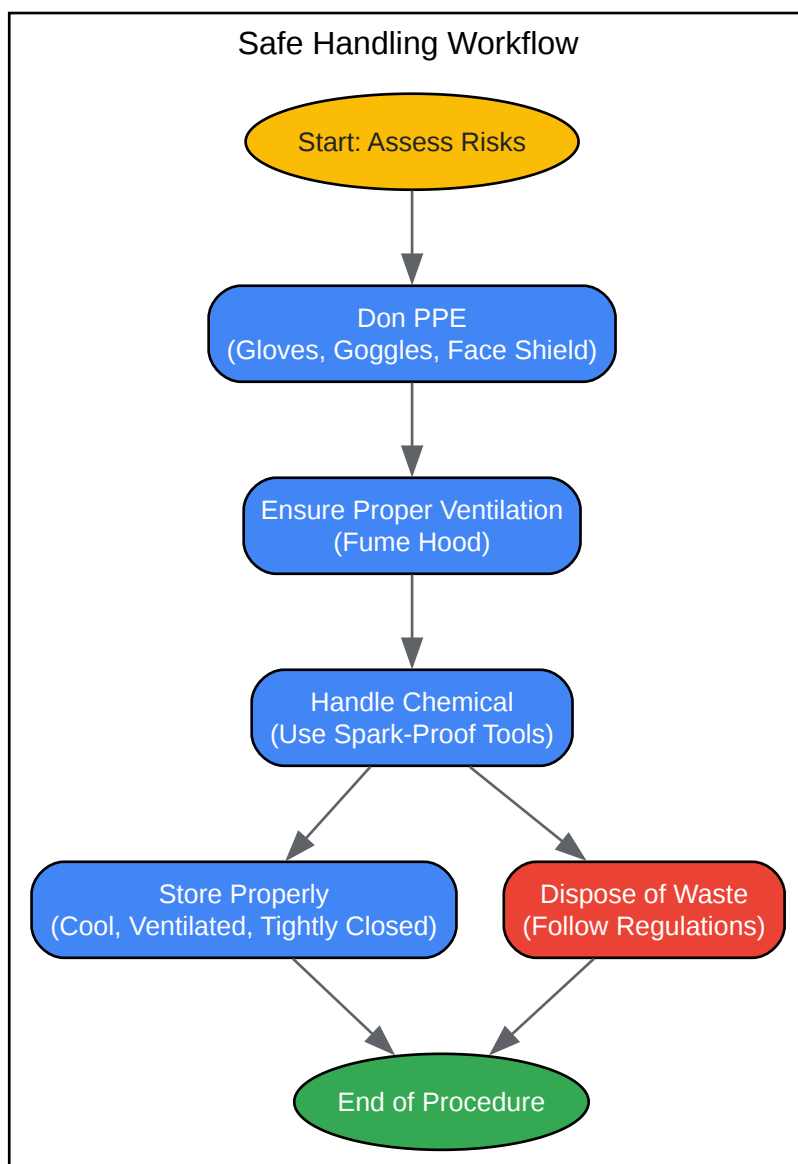
N-Methylbutylamine is classified as a hazardous substance. It is a highly flammable, corrosive liquid that can cause severe skin and eye burns.[\[18\]](#)[\[19\]](#) Inhalation may lead to respiratory tract irritation, and ingestion is harmful.[\[3\]](#)[\[18\]](#)

Table 3: Toxicological Data for **N-Methylbutylamine**

Toxicity Metric	Value	Species	Source(s)
LD ₅₀ (Oral)	420 mg/kg	Rat	[18]
LD ₅₀ (Dermal)	932 mg/kg	Rabbit	[3]
LD ₅₀ (Dermal)	1260 µL/kg	Rabbit	[18]
LC ₅₀ (Inhalation)	2,000 ppm/4h (LCLo)	Rat	[1]

Handling and Storage:

- Store in a cool, well-ventilated area away from sources of ignition.[\[19\]](#)
- Use spark-proof tools and explosion-proof equipment.[\[18\]](#)
- Ground and bond containers during material transfer.[\[18\]](#)[\[19\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-resistant goggles, and a face shield.[\[19\]](#)
- Facilities should be equipped with an eyewash station and a safety shower.[\[18\]](#)
- The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[\[18\]](#)[\[19\]](#)



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Safe Handling Workflow

Analytical Methods

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard technique for the analysis of **N-Methylbutylamine**.

Objective: To determine the purity of a synthesized **N-Methylbutylamine** sample.

Instrumentation and Materials:

- Gas Chromatograph with FID (GC-FID).
- Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).[20]
- **N-Methylbutylamine** sample.
- High-purity solvent for dilution (e.g., Methanol or Dichloromethane).
- Carrier gas (e.g., Helium or Nitrogen).[20]
- Microsyringe for sample injection.

Procedure:

- Sample Preparation: Prepare a dilute solution of the **N-Methylbutylamine** sample in the chosen solvent (e.g., 1 μ L of sample in 1 mL of solvent).
- Instrument Setup (Example Conditions):
 - Injector Temperature: 175-250°C.[20][21]
 - Detector Temperature: 250°C.
 - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 150°C at a rate of 10°C/min.
 - Carrier Gas Flow Rate: 1-2 mL/min.[21]
 - Injection Volume: 1 μ L.
- Analysis: Inject the prepared sample into the GC.
- Data Acquisition: Record the chromatogram. The retention time of the **N-Methylbutylamine** peak will be characteristic under the specified conditions.
- Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the **N-Methylbutylamine** sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

This guide provides essential technical information for professionals working with **N-Methylbutylamine**. Adherence to safety protocols is critical when handling this chemical.

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